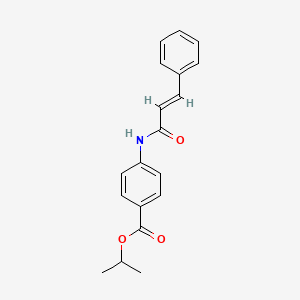

isopropyl 4-(cinnamoylamino)benzoate

Description

Isopropyl 4-(cinnamoylamino)benzoate is an ester derivative of benzoic acid, featuring an isopropyl ester group and a para-substituted cinnamoylamino moiety. The cinnamoylamino group may enhance UV absorption or reactivity, similar to aromatic amines or cinnamate derivatives used in photopolymerization .

Properties

IUPAC Name |

propan-2-yl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,21)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIRUXZWGAGJDW-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-(cinnamoylamino)benzoate typically involves the esterification of 4-(cinnamoylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-(cinnamoylamino)benzoic acid+isopropanolacid catalystisopropyl 4-(cinnamoylamino)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The cinnamoyl group can be reduced to form saturated derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and isopropanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

Oxidation: 4-(cinnamoylamino)benzoic acid.

Reduction: Isopropyl 4-(3-phenylpropylamino)benzoate.

Substitution: 4-(cinnamoylamino)benzoic acid and isopropanol.

Scientific Research Applications

Isopropyl 4-(cinnamoylamino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the formulation of certain cosmetic products due to its potential skin-soothing properties.

Mechanism of Action

The mechanism of action of isopropyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The cinnamoyl group may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Alkyl Benzoates

Alkyl benzoates, such as isopropyl benzoate (CAS 939-48-0), share the core benzoate ester structure but lack the cinnamoylamino substituent. Key differences include:

- Reactivity Insights: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based amines, achieving higher degrees of conversion and improved mechanical properties . The cinnamoylamino group in the target compound may similarly enhance reactivity through conjugation or hydrogen bonding.

Comparison with Amino-Substituted Benzoates

Compounds like isoamyl 4-(dimethylamino)benzoate (CAS 21245-01-2) highlight the role of para-substituted amines in modifying chemical behavior:

- Safety Notes: Isoamyl 4-(dimethylamino)benzoate is restricted to research settings due to incomplete medical validation , suggesting that the cinnamoylamino variant may require similar precautions.

Toxicological and Industrial Considerations

- Toxicity of Parent Esters: Isopropyl benzoate exhibits low acute toxicity (oral LD50: 3730 mg/kg in rats) but moderate dermal toxicity (LD50: 20 ml/kg in rabbits) . The cinnamoylamino group could alter toxicity by introducing aromatic amine metabolites.

- Metabolic Pathways : Alkyl benzoates like ethylhexyl benzoate metabolize into benzoic acid and corresponding alcohols . For the target compound, hydrolysis may yield cinnamoylamine and isopropyl alcohol, warranting further metabolite studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.